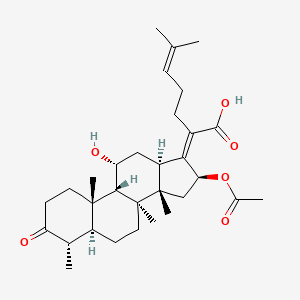

3-Keto fusidic acid

Description

This compound has been reported in Epidermophyton floccosum with data available.

Properties

IUPAC Name |

(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKASDKLVVYODQ-UKHRKFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4680-37-9 | |

| Record name | 3-Didehydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Keto Fusidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Keto fusidic acid is a prominent metabolite of the antibiotic fusidic acid, distinguished by the oxidation of the hydroxyl group at the C-3 position to a ketone. This structural modification influences its biological activity and pharmacokinetic profile. This document provides a comprehensive technical overview of this compound, including its synthesis, biological activity, mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams.

Introduction

This compound, also known as 3-Oxofusidic acid, is a steroid-like compound and a primary metabolite of fusidic acid, an antibiotic primarily effective against Gram-positive bacteria, notably Staphylococcus aureus.[1] It is formed in the liver through the oxidation of fusidic acid.[2] The presence of a ketone group at the C-3 position instead of a hydroxyl group is the key structural difference from its parent compound.[1] This alteration has implications for its antibacterial efficacy and metabolic stability. This compound has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] Its mechanism of action mirrors that of fusidic acid, involving the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G).[4] This guide delves into the technical details of this compound, offering valuable information for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₄₆O₆ | [5] |

| Molecular Weight | 514.69 g/mol | [5] |

| CAS Number | 4680-37-9 | [5] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [6] |

| Storage Condition | Refrigerator | [6] |

Synthesis and Purification

This compound can be synthesized through chemical oxidation of fusidic acid or via biotransformation.

Chemical Synthesis: Oxidation with Dess-Martin Periodinane

This method involves the selective oxidation of the C-3 hydroxyl group of fusidic acid.

-

Dissolution: Dissolve fusidic acid (1 equivalent) in anhydrous dichloromethane (B109758) under a nitrogen atmosphere at -10 °C.[7]

-

Oxidation: Add Dess-Martin periodinane (0.9 equivalents) to the solution and stir for 3 hours.[7]

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield this compound.[7]

Biotransformation using Microbacterium oxydans

This method utilizes the enzymatic activity of Microbacterium oxydans to convert fusidic acid derivatives into their 3-keto counterparts.

-

Culture Preparation: Grow Microbacterium oxydans CGMCC 1788 in Luria-Bertani broth.[8]

-

Biotransformation: Introduce the fusidic acid derivative to the bacterial culture and incubate. The pH of the culture typically reaches 9.0.[8]

-

Extraction: Extract the biotransformation products from the culture broth.[8]

-

Purification: Isolate and purify 3-keto derivatives using open column chromatography followed by High-Performance Liquid Chromatography (HPLC).[8]

A generalized workflow for the synthesis and purification of this compound is depicted in the following diagram.

Biological Activity and Mechanism of Action

Antibacterial Spectrum

This compound exhibits significant activity against Gram-positive bacteria and has shown particular promise against Mycobacterium tuberculosis. A summary of its Minimum Inhibitory Concentrations (MICs) against key pathogens is provided in Table 2.

| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | - | 0.3 | ~0.58 | [1] |

| Mycobacterium tuberculosis | H37Rv | - | 1.25 (MIC₉₉) | [3] |

| Staphylococcus aureus (Methicillin-Resistant) | - | 8 (for 3-Keto-cephalosporin P₁) | - | [8] |

Mechanism of Action: Inhibition of Protein Synthesis

Like its parent compound, this compound inhibits bacterial protein synthesis by targeting elongation factor G (EF-G).[4] EF-G is a crucial GTPase involved in the translocation of tRNA and mRNA on the ribosome during protein synthesis. This compound binds to the EF-G-ribosome complex, stalling it in a post-translocational state.[9] This prevents the release of EF-G, thereby halting the elongation cycle and inhibiting bacterial growth.

The interaction of fusidic acid (and by extension, this compound) with the ribosome and EF-G has been elucidated by cryo-electron microscopy and X-ray crystallography.[10][11][12][13] The binding pocket is located in a cleft between domains I and III of EF-G and the sarcin-ricin loop of the 23S rRNA.[13]

The signaling pathway illustrating the mechanism of action is shown below.

Pharmacokinetics

Limited pharmacokinetic data are available for this compound. Studies in patients receiving sodium fusidate have shown that this compound is a detectable metabolite in plasma. A study in cholestatic and non-cholestatic patients provided some pharmacokinetic parameters, which are summarized in Table 3.

| Parameter | Fusidic Acid | This compound | Group | Reference |

| Accumulation Ratio (Experimental) | 2.8 ± 0.2 | 5.2 ± 1.7 | I (Non-cholestatic) | [14] |

| Accumulation Ratio (Experimental) | 2.4 ± 0.7 | 5.3 ± 6 | II (Mildly cholestatic) | [14] |

| Accumulation Ratio (Experimental) | 4.2 ± 2.2 | 6.3 ± 4.3 | III (Cholestatic) | [14] |

Experimental Protocols

MIC Determination by Broth Microdilution for S. aureus

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of S. aureus. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

Drug Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.[15]

-

Inoculation: Inoculate each well with the prepared bacterial suspension.[15]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[16]

-

Reading: The MIC is the lowest concentration of the drug that completely inhibits visible growth.[15]

MIC Determination by Broth Microdilution for M. tuberculosis

This protocol is based on the EUCAST reference method.[17]

-

Inoculum Preparation: Prepare a 0.5 McFarland suspension of M. tuberculosis H37Rv from a fresh culture. Dilute this suspension to achieve a final inoculum of 10⁵ CFU/mL in Middlebrook 7H9 broth supplemented with 10% OADC.[17]

-

Drug Dilution: Prepare serial dilutions of this compound in the supplemented Middlebrook 7H9 broth in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension.[18]

-

Incubation: Seal the plate and incubate at 35-37°C for 7-10 days, or until growth is visible in the control wells.[18]

-

Reading: The MIC is the lowest concentration of the drug that inhibits visible growth.[17]

A logical workflow for determining the biological activity of this compound is presented below.

References

- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]

- 2. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. theclinivex.com [theclinivex.com]

- 7. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staphylococcus aureus elongation factor G--structure and analysis of a target for fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The structure of the ribosome with elongation factor G trapped in the post-translocational state - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures of the Staphylococcus aureus ribosome inhibited by fusidic acid and fusidic acid cyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

In-Depth Technical Guide to the Physicochemical Properties of 3-Keto Fusidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Keto fusidic acid, a significant metabolite of the antibiotic fusidic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antibiotic research.

Chemical Identity and Structure

This compound, also known as 3-Oxofusidic acid, is a steroid-like compound and a primary metabolite of fusidic acid.[1] It is classified as an oxosteroid, characterized by the presence of a ketone group at the C-3 position of the steroid skeleton, which distinguishes it from its parent compound, fusidic acid, where a hydroxyl group is present at this position.[1]

| Identifier | Value |

| IUPAC Name | (2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-(acetyloxy)-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

| Synonyms | 3-keto FA, 3-Oxofusidic Acid, 3-Didehydrofusidic acid, Fusidic Acid EP Impurity G[2][3] |

| CAS Number | 4680-37-9[2][4] |

| Molecular Formula | C₃₁H₄₆O₆[2][4] |

| Molecular Weight | 514.69 g/mol [1][4] |

| SMILES | C[C@H]1[C@@H]2CC[C@@]3(C)--INVALID-LINK--C[C@H]4\C(=C(/CCC=C(C)C)\C(=O)O)--INVALID-LINK--OC(=O)C">C@@H[C@@]2(C)CCC1=O[4][5] |

| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1[5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological activity, formulation, and pharmacokinetic profile.

| Property | Value/Description |

| Melting Point | >185 °C (decomposes) |

| Solubility | Limited aqueous solubility. Slightly soluble in chloroform (B151607) and methanol.[2] For in vitro assays, it is recommended to dissolve in dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] |

| pKa (estimated) | 4.2 (for the carboxylic acid group)[1] |

| Appearance | White to off-white solid |

| Stability | Degrades at temperatures above 40°C. It is recommended to store the lyophilized powder at -20°C.[1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Findings |

| ¹³C NMR | A characteristic low-field carbon signal is observed at approximately δC 216.4 ppm, which is indicative of the ketone functional group at the C-3 position.[1][6] |

| ¹H NMR & 2D NMR | ¹H-¹H COSY correlations reveal a spin system of CH₃(28)-CH(4)-CH(5)-CH(6)-CH(7). This differs from fusidic acid, which also includes a CH₂(1)-CH₂(2)-CH(3) spin system, confirming the modification at the C-3 position. HMBC correlations between H-28, H-5, H-4, and H-2 to the ketone carbon signal at δC 216.4 provide definitive confirmation of the ketone group's location.[1][6] |

| Mass Spectrometry | The accurate mass is 514.3294 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a strong absorption band characteristic of a ketone C=O stretch, in addition to the characteristic absorptions for the carboxylic acid and other functional groups present in the molecule. |

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of this compound. These should be adapted and optimized for specific laboratory conditions.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.[7][8]

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. Due to decomposition, the observation of charring should be noted.

References

- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fusidic Acid EP Impurity G (this compound) - CAS - 4680-37-9 | Axios Research [axios-research.com]

- 4. This compound | 4680-37-9 | FK24774 | Biosynth [biosynth.com]

- 5. This compound | TRC-K188980-10MG | LGC Standards [lgcstandards.com]

- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. davjalandhar.com [davjalandhar.com]

The 3-Keto Fusidic Acid Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid, a bacteriostatic antibiotic produced by the fungus Acremonium fusidioides, has been a valuable clinical agent for decades, particularly against Gram-positive bacteria.[1][2] Its unique steroidal structure and mode of action, targeting elongation factor G (EF-G), have made it a subject of interest for further drug development and biosynthetic engineering.[3] Central to its biosynthesis is the formation of a 3-keto intermediate, a critical step that dictates the stereochemistry of the final molecule. This technical guide provides an in-depth exploration of the 3-keto fusidic acid biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic transformations, and key intermediates.

The Fusidic Acid Biosynthetic Gene Cluster (fus)

The biosynthesis of fusidic acid is orchestrated by a dedicated gene cluster, designated as the fus cluster.[1][2] This cluster comprises eight genes, six of which are conserved from the biosynthetic gene cluster of a related fusidane antibiotic, helvolic acid.[1][2] The organization of the fus gene cluster is pivotal to understanding the coordinated expression of the enzymes required for the production of fusidic acid.

| Gene | Proposed Function | Homologue in Helvolic Acid Cluster |

| fusA | Oxidosqualene cyclase | HelA |

| fusB1 | Cytochrome P450 monooxygenase | - |

| fusB2 | Cytochrome P450 monooxygenase | HelB2 |

| fusB3 | Cytochrome P450 monooxygenase | HelB3 |

| fusB4 | Cytochrome P450 monooxygenase | HelB4 |

| fusC1 | Short-chain dehydrogenase/reductase (SDR) | - |

| fusC2 | Short-chain dehydrogenase/reductase (SDR) | HelC |

| fusD | Acyltransferase | HelD |

The Biosynthetic Pathway to this compound and Fusidic Acid

The biosynthesis of fusidic acid commences from the primary metabolite squalene (B77637), which undergoes a series of enzymatic transformations to yield the final product. The formation of the 3-keto intermediate is a crucial juncture in this pathway.

Core Scaffold Formation

-

Squalene Epoxidation: The pathway initiates with the epoxidation of squalene to (S)-2,3-oxidosqualene. This reaction is catalyzed by a squalene epoxidase.

-

Cyclization: The oxidosqualene cyclase, encoded by the fusA gene, catalyzes the cyclization of (S)-2,3-oxidosqualene to form the protostane (B1240868) cation, which is then stabilized to yield protostadienol. This tetracyclic intermediate forms the core scaffold of fusidic acid.

Tailoring Steps Leading to the 3-Keto Intermediate

Subsequent to the formation of the protostadienol core, a series of oxidative tailoring reactions occur, catalyzed by cytochrome P450 monooxygenases (fusB2, fusB3, fusB4) and an acyltransferase (fusD). These modifications ultimately lead to an intermediate with a 3β-hydroxyl group.

The key step in the formation of the 3-keto intermediate is catalyzed by FusC2 , a short-chain dehydrogenase/reductase (SDR). FusC2 oxidizes the 3β-hydroxyl group of the precursor to a ketone at the C-3 position, yielding the This compound intermediate (also known as 3-didehydrofusidic acid).[1]

Stereospecific Reduction to Fusidic Acid

The final stereochemistry at the C-3 position of fusidic acid is determined by the action of another SDR, FusC1 . This enzyme specifically reduces the 3-keto group of the intermediate to a 3α-hydroxyl group, a characteristic feature of fusidic acid.[1] Interestingly, FusC2 can also reduce the 3-keto group, but it does so to produce the 3β-hydroxyl stereoisomer. However, in the presence of FusC1, the formation of the 3α-hydroxyl product is predominant.[1]

Caption: Biosynthetic pathway of fusidic acid.

Quantitative Data

Precise quantitative data for the enzymes in the this compound biosynthesis pathway is limited in the public domain. However, studies on the heterologous expression of the fus gene cluster have provided some insights into the relative activities and production titers.

| Enzyme | Substrate | Product | Cofactor | Kinetic Parameters (Qualitative) | Reference |

| FusC1 | This compound Intermediate | Fusidic Acid (3α-OH) | NADPH/NADH | Specific for 3-keto reduction to 3α-OH | [1] |

| FusC2 | Intermediate (3β-OH) | This compound Intermediate | NAD(P)+ | Catalyzes oxidation of 3β-OH | [1] |

| FusC2 | This compound Intermediate | 3-epi-Fusidic Acid (3β-OH) | NADPH/NADH | Catalyzes reduction of 3-keto to 3β-OH | [1] |

Note: While the methodology for determining the kinetic parameters (Km and kcat) for FusC1 and FusC2 has been described, specific numerical values were not explicitly stated in the reviewed literature.[1]

Production Titer: Heterologous expression of the complete fus gene cluster in Aspergillus oryzae resulted in a fusidic acid titer of approximately 14.3 mg/L.[2]

Experimental Protocols

Heterologous Expression of the fus Gene Cluster in Aspergillus oryzae

This protocol outlines the general steps for the heterologous expression of the fusidic acid gene cluster, adapted from methodologies used for fungal secondary metabolite gene clusters.[4][5][6]

1. Vector Construction:

-

The eight genes of the fus cluster (fusA, fusB1, fusB2, fusB3, fusB4, fusC1, fusC2, and fusD) are amplified from the genomic DNA of Acremonium fusidioides.

-

The genes are cloned into suitable Aspergillus expression vectors, such as those from the pTAex series, under the control of a strong constitutive or inducible promoter (e.g., amyB promoter).

-

Multiple genes can be assembled into a single vector using techniques like yeast homologous recombination.

2. Aspergillus oryzae Transformation:

-

Protoplasts of a suitable A. oryzae host strain (e.g., NSAR1) are prepared by enzymatic digestion of the mycelial cell walls.

-

The expression vectors are introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Transformed protoplasts are regenerated on selective medium.

3. Fermentation and Metabolite Extraction:

-

Positive transformants are cultured in a suitable production medium (e.g., DPY medium) for a defined period (e.g., 5-7 days) at an appropriate temperature (e.g., 28-30°C).

-

The fungal mycelium is separated from the culture broth by filtration.

-

The broth is extracted with an organic solvent (e.g., ethyl acetate).

-

The mycelium can also be extracted with a suitable solvent to recover intracellular metabolites.

-

The organic extracts are dried and redissolved in a suitable solvent for analysis.

Caption: Workflow for heterologous expression.

Enzymatic Assay for FusC1 and FusC2

This protocol is based on the methods described for the characterization of the SDRs involved in fusidic acid biosynthesis.[1]

1. Enzyme Preparation:

-

The fusC1 and fusC2 genes are cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

-

The recombinant proteins are expressed in a suitable E. coli strain (e.g., BL21(DE3)) and purified using affinity chromatography.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0-8.0)

-

5 mM NAD(P)H (for reduction) or NAD(P)+ (for oxidation)

-

Purified FusC1 or FusC2 enzyme (concentration to be optimized)

-

Substrate (this compound intermediate for reduction, or the 3β-OH precursor for oxidation) dissolved in a suitable solvent (e.g., DMSO).

-

3. Reaction and Analysis:

-

The reaction is incubated at 30°C for a defined period (e.g., 1-12 hours).

-

The reaction is quenched and extracted with ethyl acetate.

-

The organic extract is dried, redissolved in methanol, and analyzed by HPLC or LC-MS to determine the conversion of the substrate to the product.

Analytical Methods: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Detection: UV detection at a wavelength of 210-235 nm.

-

Flow Rate: Typically 1.0 mL/min.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC Conditions: Similar to HPLC, but often using UPLC for better resolution and faster run times.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used for sensitive and specific detection and quantification of fusidic acid and its biosynthetic intermediates.[7] Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument provides high selectivity and sensitivity for quantitative analysis.

Regulation of the fus Gene Cluster

The regulation of secondary metabolite biosynthesis in fungi is a complex process, often influenced by environmental cues and global regulatory networks. While specific transcriptional regulators for the fus gene cluster in A. fusidioides have not been definitively identified, general principles of fungal secondary metabolism regulation are likely to apply.

Nitrogen Regulation: Nitrogen availability is a well-known factor influencing the production of secondary metabolites in fungi. In many fungal species, the biosynthesis of secondary metabolites is repressed in the presence of readily available nitrogen sources like ammonium (B1175870) and glutamine, and induced under nitrogen-limiting conditions. This regulation is often mediated by GATA transcription factors such as AreA.[4] It is plausible that the expression of the fus gene cluster is similarly controlled by the nitrogen status of the cell.

Other Potential Regulators: Other global regulators in fungi, such as the Velvet complex (composed of VeA, VelB, and LaeA), are known to control the expression of numerous secondary metabolite gene clusters in response to light and other signals. The involvement of such regulators in controlling fusidic acid biosynthesis warrants further investigation.

Caption: Putative regulatory network for fusidic acid.

Conclusion

The elucidation of the this compound biosynthesis pathway has provided a solid foundation for understanding the formation of this important antibiotic. The identification of the fus gene cluster and the characterization of key enzymes, particularly the stereoselective SDRs FusC1 and FusC2, have opened up avenues for biosynthetic engineering and the generation of novel fusidic acid analogs. Future research focused on the detailed kinetic characterization of all pathway enzymes, the elucidation of the specific regulatory mechanisms governing the fus cluster, and the application of metabolic engineering strategies will be crucial for maximizing the therapeutic potential of this unique class of natural products. This technical guide serves as a comprehensive resource for researchers aiming to contribute to this exciting field.

References

- 1. Promoter analysis and transcription regulation of fus gene cluster responsible for fusaricidin synthesis of Paenibacillus polymyxa SQR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 4. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of 3-Keto Fusidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Keto fusidic acid is a prominent metabolite of the steroidal antibiotic fusidic acid.[1] First isolated from the fungus Fusidium coccineum, fusidic acid has a long history of clinical use, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2] this compound, formed by the oxidation of the C-3 hydroxyl group of the parent compound, has demonstrated significant biological activity, retaining the core antibacterial mechanism of fusidic acid while also being investigated for other potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its antibacterial spectrum, mechanism of action, and other relevant biological effects. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Antibacterial Activity

This compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria. Its efficacy is comparable to, and in some cases potentially more potent than, other metabolites of fusidic acid.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the available MIC data for this compound and its parent compound, fusidic acid, against various bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Species | Strain | MIC | Reference |

| Staphylococcus aureus | Not Specified | 0.3 mg/L | [1] |

| Mycobacterium tuberculosis | Not Specified | 1.25 µM | [3] |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Fusidic Acid

| Bacterial Species | Strain(s) | MIC Range/MIC₉₀ | Reference(s) |

| Staphylococcus aureus (MSSA) | Various clinical isolates | MIC₅₀/₉₀: 0.12/0.12 µg/mL | [4] |

| Staphylococcus aureus (MRSA) | Various clinical isolates | MICs: 0.125 to 0.5 µg/mL | [5] |

| Staphylococcus aureus (from CF patients) | 40 MRSA isolates | MICs: 0.125 to 0.5 µg/mL | [5] |

| Coagulase-Negative Staphylococci | Various clinical isolates | MIC₉₀: 0.25 mg/L | [6] |

| Streptococcus pyogenes | Various clinical isolates | MIC₉₀: 8 mg/L | [6] |

| Streptococcus agalactiae | Various clinical isolates | MIC₉₀: 8 mg/L | [6] |

| Enterococcus faecalis | ATCC 29212 | 2 µg/mL | [7][8] |

| Enterococcus faecium | ATCC 27270 | 4 µg/mL | [7][8] |

| Mycobacterium tuberculosis | 40 clinical isolates | 8 - 32 mg/L | [9] |

| Mycobacterium tuberculosis | 30 clinical isolates | 32 - 64 mg/L | [10] |

Note: A related compound, 3-Keto-cephalosporin P1, demonstrated an MIC of 4 µg/mL against S. aureus and 8 µg/mL against MRSA.[11][12]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of antibacterial action for both fusidic acid and this compound is the inhibition of bacterial protein synthesis.[1] This is achieved by targeting and inhibiting the function of Elongation Factor G (EF-G).[1]

EF-G is a crucial protein in bacterial translation, responsible for catalyzing the translocation of the ribosome along the mRNA template. This movement is essential for the sequential addition of amino acids to the growing polypeptide chain. Fusidic acid and its derivatives bind to the EF-G-ribosome complex, locking EF-G in its post-translocational state. This prevents the release of EF-G from the ribosome, thereby stalling protein synthesis and leading to a bacteriostatic effect.

Signaling Pathway: Bacterial Protein Synthesis Inhibition

Caption: Inhibition of bacterial protein synthesis by this compound.

Resistance Mechanisms

Resistance to fusidic acid can emerge, and it is plausible that these mechanisms would confer cross-resistance to this compound due to their shared mechanism of action. The primary mechanisms of resistance in S. aureus include:

-

Mutations in fusA : The gene encoding EF-G can undergo point mutations that alter the binding site of fusidic acid, thereby reducing its inhibitory effect.

-

Protection of the Target : The acquisition of fusB-type genes, which encode proteins that can dislodge fusidic acid from the EF-G-ribosome complex, is another common resistance mechanism.

Other Biological Activities

Beyond its antibacterial properties, derivatives of fusidic acid have been investigated for other biological activities.

Anti-inflammatory Activity

Recent studies have indicated that fusidic acid and its derivatives possess anti-inflammatory properties.[2] This has been attributed to the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. One proposed mechanism involves the inhibition of the Stimulator of Interferon Genes (STING) pathway, which in turn suppresses the activation of downstream signaling cascades involving TBK1, IRF3, and NF-κB.

Signaling Pathway: Potential Anti-inflammatory Mechanism

Caption: Inhibition of the STING pathway by fusidic acid derivatives.

Cytotoxicity

While fusidic acid is generally considered to have low toxicity, some studies have reported cytotoxic effects at higher concentrations. Specific cytotoxicity data for this compound is limited. However, it is crucial to evaluate the cytotoxic profile of any new drug candidate.

Antifungal and Antiviral Activity

Fusidic acid itself does not possess significant antifungal activity.[13] However, some derivatives of fusidic acid have been reported to inhibit the growth of Cryptococcus neoformans.[2] There is currently limited information available on the specific antifungal or antiviral activities of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against staphylococci.

Caption: Workflow for the broth microdilution MIC assay.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of 96-Well Plate:

-

Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no drug), and the twelfth as a sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 37°C for 18-24 hours in ambient air.

-

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

This assay can be used to confirm the mechanism of action of this compound by measuring its effect on bacterial protein synthesis. A cell-free transcription-translation system coupled with a reporter gene (e.g., luciferase) is a common method.

-

Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., from E. coli or S. aureus) that contains all the necessary components for transcription and translation.

-

Reaction Setup: In a microplate, combine the cell-free extract, a reaction buffer containing amino acids and an energy source, a DNA template encoding a reporter protein (e.g., luciferase), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

-

Measurement of Reporter Activity: Add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: A decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis. The IC₅₀ value can be calculated from the dose-response curve.

TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the topical anti-inflammatory potential of a compound.[14][15]

-

Animal Model: Use a suitable strain of mice (e.g., BALB/c).

-

Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Treatment: At a specified time before or after TPA application, topically apply a solution of this compound to the right ear. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like dexamethasone) should be included.

-

Measurement of Edema: After a set period (e.g., 6 hours), sacrifice the mice and take a standard-sized punch biopsy from both the right and left ears.

-

Data Analysis: Weigh the ear punches. The degree of edema is determined by the difference in weight between the right (TPA-treated) and left (control) ear punches. The percentage inhibition of edema by this compound is calculated relative to the vehicle control group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[16]

-

Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the CC₅₀ (50% cytotoxic concentration) can be determined.

Conclusion

This compound is a biologically active metabolite of fusidic acid that retains the parent compound's mechanism of action by inhibiting bacterial protein synthesis via Elongation Factor G. It demonstrates potent activity against key Gram-positive pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Furthermore, like other fusidic acid derivatives, it may possess anti-inflammatory properties, warranting further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound's therapeutic potential. Future research should focus on expanding the antibacterial spectrum analysis, elucidating the precise mechanisms of its anti-inflammatory effects, and thoroughly characterizing its safety profile, including cytotoxicity against a broader range of cell lines. Such studies will be crucial in determining the clinical utility of this compound as a potential therapeutic agent.

References

- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]

- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility of strains of the Mycobacterium tuberculosis complex to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Susceptibility of mycobacteria to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-Keto Fusidic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Keto fusidic acid is a principal active metabolite of the steroid antibiotic fusidic acid. Exhibiting a mechanism of action analogous to its parent compound, this compound is a potent inhibitor of bacterial protein synthesis. Its primary molecular target is the elongation factor G (EF-G), a crucial protein involved in the translocation step of peptide chain elongation on the ribosome. By binding to the ribosome-EF-G complex, this compound stalls the process, leading to a bacteriostatic effect. This guide provides a comprehensive overview of the available technical data on this compound, including its antibacterial potency, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism. While specific experimental data for this metabolite is limited, this guide extrapolates from the extensive research on fusidic acid to provide a robust technical framework.

Core Mechanism of Action: Inhibition of Elongation Factor G (EF-G)

The antibacterial activity of this compound stems from its ability to disrupt protein synthesis in susceptible bacteria.[1] The mechanism is identical to that of fusidic acid, targeting the bacterial elongation factor G (EF-G).

The process can be summarized in the following steps:

-

Binding: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome to facilitate the translocation of peptidyl-tRNA from the A-site to the P-site.

-

GTP Hydrolysis: This translocation event is powered by the hydrolysis of GTP to GDP, a reaction catalyzed by the ribosome-EF-G complex.

-

Stalling of the Ribosome: this compound binds to and stabilizes the post-translocation ribosome-EF-G-GDP complex.[2]

-

Inhibition of EF-G Release: This binding event prevents the necessary conformational changes required for the release of EF-G-GDP from the ribosome.

-

Cessation of Protein Synthesis: With EF-G "locked" onto the ribosome, the A-site is not available to accept a new aminoacyl-tRNA, thereby halting the elongation cycle and inhibiting bacterial growth and replication.[1]

The following diagram illustrates this inhibitory pathway.

References

The Emergence of a Key Metabolite: A Technical Guide to 3-Keto Fusidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Keto fusidic acid, a primary metabolite of the antibiotic fusidic acid, has garnered significant attention within the scientific community.[1][2][3][4] Initially identified as a product of biotransformation, its presence in various biological systems, from fungi to humans, underscores its importance in the metabolic fate of its parent compound. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound, offering valuable insights for researchers in drug metabolism, antibiotic development, and microbial biotechnology.

Discovery and Origin

The story of this compound is intrinsically linked to its progenitor, fusidic acid. Fusidic acid, a steroidal antibiotic, was first isolated from the fermentation broth of the fungus Fusidium coccineum in the early 1960s.[5][6][7][8][9][10][11][12][13][14] It exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis through the targeting of elongation factor G (EF-G).[5][7][8][9][10][11][12]

This compound was subsequently identified as a metabolite formed through the oxidation of fusidic acid at the C-3 position of its steroid-like nucleus.[5] This biotransformation is not limited to a single organism or system. It has been reported in the fungus Epidermophyton floccosum and is a product of bacterial action, with strains of Streptomyces and Microbacterium oxydans capable of dehydrogenating fusidic acid and its derivatives to their 3-keto forms.[5][15][16][17] Furthermore, this compound is a recognized human metabolite, readily detectable in the plasma of individuals undergoing fusidic acid therapy.[5]

Production and Synthesis

The generation of this compound for research and as a reference standard can be achieved through two primary routes:

-

Biotransformation: Leveraging the metabolic machinery of microorganisms like Microbacterium oxydans provides a biological route to 3-keto derivatives of fusidanic antibiotics.[15][16]

-

Chemical Synthesis: A more direct and scalable approach involves the chemical oxidation of fusidic acid. This is the basis for its industrial production, typically following the fermentation of F. coccineum to obtain the parent compound.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound and related compounds.

| Compound | Organism | Activity Metric | Value | Reference |

| This compound | Mycobacterium tuberculosis | MIC₉₉ | 1.25 µM | [2][18] |

| 3-Keto-cephalosporin P1 | Staphylococcus aureus | MIC | 4 µg/mL | [15][16] |

| 3-Keto-cephalosporin P1 | MRSA | MIC | 8 µg/mL | [15][16] |

| Cephalosporin (B10832234) P1 | MRSA | MIC | 8 µg/mL | [15][16] |

| Table 1: In Vitro Antimicrobial Activity |

| Parameter | Value | Notes | Reference |

| Plateau Plasma Concentration (this compound) | 10-15 mg/L | Achieved after approximately 4 days of sodium fusidate administration. | [5] |

| Relative Concentration to Fusidic Acid | ~15% | Represents about 15% of the steady-state concentration of fusidic acid. | [5] |

| Table 2: Human Pharmacokinetic Data |

Key Experimental Protocols

Microbial Transformation of Fusidic Acid Analogs

This protocol describes the biotransformation of cephalosporin P1 and isocephalosporin P1, compounds structurally related to fusidic acid, into their 3-keto derivatives using Microbacterium oxydans.

a. Organism and Culture Conditions:

-

Microorganism: Microbacterium oxydans CGMCC 1788.

-

Medium: Luria-Bertani (LB) broth.

-

Incubation: The substrate (cephalosporin P1 or isocephalosporin P1) is incubated with a culture of M. oxydans in LB broth.

-

pH: The final pH of the bacterial culture is noted to be around 9.0.[15][16]

b. Product Isolation and Characterization:

-

The resulting 3-dehydrogenated products (3-keto-isocephalosporin P1, 3-keto-cephalosporin P1, and 6-deacetyl-3-keto-cephalosporin P1) are isolated from the culture medium.

-

Structural elucidation is performed using 2D NMR and mass spectrometry.[15]

Analytical Characterization by HPLC

This method outlines the separation and quantification of fusidic acid and its impurities, including this compound, from a semi-solid dosage form.

a. Sample Preparation:

-

Approximately 5.00 g of the cream is weighed into a 50.0 mL volumetric flask.

-

30 mL of acetonitrile (B52724) is added, and the sample is suspended by shaking in a water bath at 65°C to melt the fatty components.

-

The mixture is vortexed to ensure thorough mixing.

-

The active pharmaceutical ingredients are extracted into the solution by shaking on a flat-bed shaker.[19]

b. Chromatographic Conditions:

-

Instrument: Shimadzu Prominence HPLC System or equivalent.

-

Mobile Phase: A suitable mobile phase with a pH approximately 2 units below the pKa of fusidic acid (5.3) is used to ensure the molecule remains protonated.[19]

-

Detection: UV-Vis detector.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a critical tool for the definitive structural identification of this compound.

-

Key Diagnostic Signal: The most characteristic feature in the ¹³C NMR spectrum is a low-field carbon signal at approximately δC 216.4, which is indicative of the ketone functional group at the C-3 position.[5][15]

-

Confirmation: The absence of an oxygenated methine signal at the C-3 position, which is present in the spectrum of fusidic acid, further confirms the oxidation. Two-dimensional NMR techniques, such as HMBC, are used to definitively establish the position of the ketone group through correlations with neighboring protons.[5][15]

Visualizing the Pathways

The following diagrams illustrate the key processes related to this compound, from the biosynthesis of its precursor to its formation and mechanism of action.

References

- 1. theclinivex.com [theclinivex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 4680-37-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Fusidic acid - Wikipedia [en.wikipedia.org]

- 8. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microregistrar.com [microregistrar.com]

- 11. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]

- 12. Fusidic acid:Chemical properties,Uses,Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]

- 15. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Didehydrofusidic acid | C31H46O6 | CID 75412572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | CAS 4680-37-9 | Cayman Chemical | Biomol.com [biomol.com]

- 19. academic.oup.com [academic.oup.com]

Spectroscopic and Analytical Profile of 3-Keto Fusidic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Keto fusidic acid, a significant metabolite of the antibiotic fusidic acid. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document compiles known Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and illustrates the metabolic context of this compound.

Introduction

This compound (also known as 3-Oxofusidic acid) is a metabolite of fusidic acid, formed by the oxidation of the hydroxyl group at the C-3 position of the steroid nucleus into a ketone group.[1] Its presence has been identified in biological systems, including the fungus Epidermophyton floccosum and in human plasma following the administration of sodium fusidate.[1] Understanding the spectroscopic and physicochemical properties of this compound is crucial for pharmacokinetic studies, metabolite identification, and as a reference standard in the quality control of fusidic acid-based pharmaceuticals.[1]

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through NMR and MS techniques. While a complete, publicly available dataset of all spectral assignments is limited, key characteristic data have been reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in confirming the structural modification at the C-3 position. The most telling feature in the 13C NMR spectrum is the appearance of a ketone signal and the disappearance of the alcohol methine signal present in the parent compound, fusidic acid.

Table 1: Key 13C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Description |

| C-3 | ~216.4 | Ketone carbonyl |

Note: The chemical shift of the C-3 ketone has been consistently reported around this value.[1][2] A similar this compound derivative showed this peak at 216.0 ppm.[3]

Two-dimensional NMR techniques, such as 1H-1H COSY and HMBC, have been used to confirm the location of the ketone. In a related this compound analog, HMBC correlations were observed from the protons on C-2, C-4, C-5, and C-28 to the ketone carbon at C-3, definitively establishing its position.[2] The 1H-1H COSY spectrum of this compound would be expected to show a spin system of CH3(28)-CH(4)-CH(5)-CH(6)-CH(7), which is different from that of fusidic acid where the spin system also includes CH2(1)-CH2(2)-CH(3).[1]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C31H46O6 |

| Molecular Weight | 514.69 g/mol |

| Accurate Mass | 514.3294 |

Data sourced from multiple chemical databases.[1][4]

While detailed fragmentation patterns for this compound are not extensively published, liquid chromatography-mass spectrometry (LC-MS) is a key technique for its detection and characterization as one of the nineteen known related substances of fusidic acid.[1] For related 3-keto derivatives of fusidic acid analogues, ESI-MS has been used, with observed [M-H]- and [M+Na]+ ions.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on methodologies reported for fusidic acid and its derivatives.

Synthesis of this compound

This compound can be synthesized from fusidic acid via oxidation. A common laboratory-scale method employs the Dess-Martin periodinane reagent.[3]

Protocol for Oxidation of Fusidic Acid:

-

Dissolve fusidic acid in an anhydrous solvent such as dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen).

-

Add Dess-Martin periodinane (approximately 2.25 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) until the reaction is complete, monitoring by a suitable method like Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4) in a standard 5 mm NMR tube.

Instrumentation and Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]

-

1H NMR:

-

Acquire standard one-dimensional proton spectra.

-

Typical parameters: sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.

-

-

13C NMR:

-

Acquire proton-decoupled 13C spectra.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, DEPT-135) can be used to differentiate between CH, CH2, and CH3 groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Mass Spectrometric Analysis

LC-MS Method (General):

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water, often with a small amount of formic acid to improve ionization.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or triple quadrupole instrument.

-

Ionization Mode: ESI in positive ion mode is often effective for fusidic acid and its derivatives.

Metabolic Pathway and Mechanism of Action

This compound is a product of phase I metabolism of fusidic acid. This biotransformation is a key step in the clearance of the parent drug.[6] The mechanism of action of this compound is believed to be similar to that of fusidic acid, which involves the inhibition of bacterial protein synthesis by interfering with the function of elongation factor G (EF-G) on the ribosome.[1][7]

Caption: Metabolic pathway of this compound and its inhibitory action on bacterial protein synthesis.

Conclusion

This guide provides a summary of the currently available spectroscopic data and analytical methodologies for this compound. While key identifying features from NMR and MS are known, a complete public spectral assignment remains to be published. The provided protocols offer a starting point for researchers aiming to synthesize, isolate, or analyze this important metabolite. Further investigation into the full spectroscopic characterization and biological activity of this compound will be valuable for the fields of drug metabolism and antibiotic research.

References

- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]

- 2. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Didehydrofusidic acid | C31H46O6 | CID 75412572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Transcriptomic and Metabolomic Analysis of a Fusidic Acid-Selected fusA Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of Fusidic Acid to 3-Keto Fusidic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum, is a potent inhibitor of bacterial protein synthesis. Its clinical efficacy, particularly against staphylococcal infections, is well-established. However, the stability of fusidic acid is a critical concern in pharmaceutical development, as it is susceptible to degradation under various stress conditions. One of the primary degradation products is 3-keto-fusidic acid, formed through the oxidation of the hydroxyl group at the C-3 position of the fusidic acid molecule.[1] This conversion not only reduces the therapeutic efficacy of the drug but also introduces an impurity that requires careful monitoring and control. This technical guide provides a comprehensive overview of the degradation of fusidic acid to 3-keto-fusidic acid, including the conditions that promote this transformation, detailed experimental protocols for its induction and quantification, and a summary of available quantitative data.

Factors Influencing the Degradation of Fusidic Acid

The degradation of fusidic acid to 3-keto-fusidic acid can be induced by several factors, including:

-

Oxidizing agents: Chemical oxidation is a direct method to convert fusidic acid to 3-keto-fusidic acid. Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are used under controlled conditions to achieve this transformation.[1]

-

pH: The stability of fusidic acid is influenced by the pH of the solution. Both acidic and alkaline conditions can promote degradation, although the specific pathways may differ.[2]

-

Light: Exposure to ultraviolet (UV) light can lead to the photodegradation of fusidic acid, potentially forming a variety of degradation products, including 3-keto-fusidic acid.

-

Temperature: Elevated temperatures can accelerate the rate of degradation of fusidic acid.

-

Biological Transformation: Certain microorganisms, such as strains of Streptomyces, can metabolize fusidic acid, leading to the formation of 3-dehydrogenated products, including 3-keto derivatives. These biotransformations often occur under alkaline conditions.[1]

Quantitative Analysis of Fusidic Acid Degradation

The quantification of 3-keto-fusidic acid formation is crucial for stability studies and quality control of fusidic acid formulations. While many studies focus on the overall degradation of fusidic acid, specific quantitative data on the yield of 3-keto-fusidic acid under various stress conditions is limited in publicly available literature. The following table summarizes the conditions from forced degradation studies and available quantitative data.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Fusidic Acid Degraded (%) | 3-Keto-Fusidic Acid Formed (%) | Reference |

| Acidic Hydrolysis | 0.01 M HCl | - | 60°C | 5-20% | Not Reported | [2] |

| Alkaline Hydrolysis | 0.001 M NaOH | - | 60°C | 5-20% | Not Reported | [2] |

| Oxidative | 3% H₂O₂ | - | 60°C | 5-20% | Not Reported | [2] |

| Photolytic | UV light (254 nm, 20 W) | - | Room Temperature | 5-20% | Not Reported | [2] |

| Storage | 25°C / 60% RH in HDPE | 6 months | 25°C | ~1-2% | <0.2% (total of 3-keto and 11-keto) | [3] |

| Storage | 40°C / 75% RH in HDPE | 6 months | 40°C | ~2-3% | <0.2% (total of 3-keto and 11-keto) | [3] |

Experimental Protocols

Chemical Synthesis of 3-Keto-Fusidic Acid (Oxidation)

This protocol describes a general method for the synthesis of 3-keto-fusidic acid from fusidic acid using an oxidizing agent.

Materials:

-

Fusidic Acid

-

Chromium trioxide or Potassium permanganate

-

Appropriate solvent (e.g., acetone, acetic acid)

-

Quenching agent (e.g., isopropanol)

-

Extraction solvent (e.g., ethyl acetate)

-

Brine solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve fusidic acid in a suitable solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., chromium trioxide in sulfuric acid and water, or potassium permanganate in a suitable solvent) to the fusidic acid solution with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent by adding a quenching agent like isopropanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an extraction solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by silica gel column chromatography using an appropriate eluent system.

-

Combine the fractions containing the pure 3-keto-fusidic acid and evaporate the solvent to obtain the final product.

-

Confirm the identity and purity of the product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

References

In Vitro Activity of 3-Keto Fusidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 3-Keto fusidic acid, a significant metabolite of the antibiotic fusidic acid. The document details its antibacterial efficacy, mechanism of action, and the experimental protocols used for its evaluation, presenting data in a clear and accessible format for researchers and professionals in drug development.

Introduction

This compound, also known as 3-oxofusidic acid, is an active metabolite of fusidic acid, a steroid antibiotic.[1][2] Fusidic acid has been a valuable agent in treating infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, for decades.[3][4] Understanding the in vitro activity of its metabolites is crucial for a complete picture of its therapeutic potential and spectrum of efficacy. This guide focuses on the quantitative data available for this compound and the methodologies to assess its antibacterial properties.

Mechanism of Action

This compound shares its mechanism of action with its parent compound, fusidic acid. It is a potent inhibitor of bacterial protein synthesis.[5] The compound specifically targets the elongation factor G (EF-G) on the bacterial ribosome. By binding to EF-G, it stalls the translocation step of the ribosome along the messenger RNA (mRNA), leading to a cessation of peptide chain elongation and, consequently, bacterial growth.[3][5]

References

- 1. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmilabs.com [jmilabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 5. This compound | 4680-37-9 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Industrial Production of 3-Keto Fusidic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial production methods for 3-Keto fusidic acid, an active metabolite and key impurity of the antibiotic fusidic acid. The document outlines both chemical and biotechnological synthesis routes, detailed experimental protocols for production and analysis, and quantitative data to support process development and quality control.

This compound is utilized as a reference standard for quality control in the manufacturing of fusidic acid and is also investigated for its own therapeutic potential against antibiotic-resistant bacteria.[1] Its synthesis and quantification are therefore critical aspects of pharmaceutical development and manufacturing.

Industrial Production Methods

The industrial production of this compound is primarily a semi-synthetic process, starting with the natural production of fusidic acid, followed by a chemical conversion.

-

Fermentation: The precursor, fusidic acid, is produced on a large scale through fermentation using the fungus Fusidium coccineum.[1] This biological process is the foundation for the entire synthesis chain.

-

Chemical Oxidation: Following extraction and purification of fusidic acid from the fermentation broth, the key transformation is the selective oxidation of the hydroxyl group at the C-3 position to a ketone.[1] This is typically achieved using strong oxidizing agents under carefully controlled conditions to maximize yield and purity.[1] Commonly used agents include chromium trioxide or potassium permanganate.[1]

-

Biocatalysis (Alternative Method): Research has demonstrated the potential for biotransformation to produce 3-keto derivatives of fusidic acid-related compounds. Strains of Microbacterium oxydans have been shown to convert cephalosporin (B10832234) P1 and isocephalosporin P1 into their 3-dehydrogenated (3-keto) forms.[2][3] This enzymatic dehydrogenation occurs under alkaline conditions, with the pH of the culture reaching approximately 9.0.[2][3] This method presents a greener alternative to chemical oxidation.

Below is a diagram illustrating the general industrial workflow.

Caption: General workflow for the industrial production of this compound.

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fusidic Acid | C₃₁H₄₈O₆ | 516.71 |

| This compound | C₃₁H₄₆O₆ | 514.69[4][5][6][7] |

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

This method is suitable for quantifying fusidic acid and can be adapted for the analysis of this compound.

| Parameter | Specification |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (72:28, v/v), pH adjusted to 3.5 with acetic acid[8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection Wavelength | 210 nm[8] |

| Injection Volume | 20 µL[8] |

| Linearity Range | 5–95 µg/mL[8] |

| Limit of Detection (LOD) | 0.43 µg/mL[8] |

| Limit of Quantification (LOQ) | 1.31 µg/mL[8] |

Table 3: Antibacterial Activity of Related 3-Keto Compounds

The following data provides context on the biological activity of 3-keto derivatives of compounds structurally related to fusidic acid against Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) against S. aureus |

| Cephalosporin P₁ | > 64 µg/mL |

| 3-Keto-cephalosporin P₁ | 4 µg/mL[2][3] |

| 3-Keto-isocephalosporin P₁ | 32 µg/mL |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Oxidation

This protocol describes a representative lab-scale synthesis. Industrial-scale processes would involve similar chemistry but with specialized equipment for large volumes and process control.

Objective: To oxidize the 3-hydroxyl group of fusidic acid to a ketone.

Materials:

-

Fusidic Acid

-

Chromium trioxide (CrO₃) or other suitable oxidizing agent

-

Dichloromethane (B109758) (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and Hexane (for chromatography)

Caption: Chemical oxidation of fusidic acid to this compound.

Procedure:

-

Dissolution: Dissolve fusidic acid in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Preparation of Oxidizing Agent: In a separate flask, carefully prepare the oxidizing complex. For a Sarett oxidation, slowly add chromium trioxide to pyridine while cooling in an ice bath.

-

Oxidation Reaction: Add the prepared oxidizing agent dropwise to the fusidic acid solution at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol 2: Biotransformation of Fusidic Acid Analogs using Microbacterium oxydans

This protocol is based on the successful conversion of fusidic acid-related compounds.[2][3]

Objective: To produce 3-keto derivatives from a fusidic acid analog via microbial dehydrogenation.

Caption: Workflow for the biotransformation to produce 3-keto derivatives.

Procedure:

-

Seed Culture Preparation: Inoculate a single colony of Microbacterium oxydans CGMCC 1788 into a flask containing Luria-Bertani (LB) broth. Incubate at 30°C with shaking for 24-48 hours.

-

Production Culture: Inoculate a larger volume of LB medium with the seed culture.

-

Substrate Addition: After a period of initial growth, add the substrate (e.g., cephalosporin P1, structurally related to fusidic acid) to the culture medium.

-

Incubation: Continue the incubation at 30°C with shaking for approximately 4 days. The pH of the medium is expected to rise to around 9.0, which facilitates the conversion.[2][3]

-

Extraction: After the incubation period, centrifuge the culture to remove bacterial cells. Extract the supernatant multiple times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude biotransformation products.

-

Purification and Analysis: Purify the target 3-keto compound from the crude extract using preparative HPLC. Analyze the final product by HPLC, NMR, and Mass Spectrometry.[2]

References

- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]

- 2. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]